Superior In Vivo Thrombolytic Efficacy of MNA vs. Structurally Related Compounds
In a rat model of extracorporeal thrombus formation, 1-methylnicotinamide (MNA) induced a dose-dependent and sustained thrombolytic response over a range of 3–100 mg kg⁻¹. In stark contrast, various compounds structurally related to MNA were either inactive or exhibited significantly weaker thrombolytic activity [1]. This differential activity highlights that the anti-thrombotic property is not a general feature of the nicotinamide class but is highly specific to the 1-methylnicotinamide structure.
| Evidence Dimension | In vivo thrombolytic activity (dose range and effect) |
|---|---|
| Target Compound Data | MNA: 3–100 mg kg⁻¹, dose-dependent sustained thrombolysis |
| Comparator Or Baseline | Structurally related compounds (unspecified nicotinamide analogs): Inactive or weaker thrombolytics |
| Quantified Difference | MNA active; comparators inactive or weaker |
| Conditions | Rat model of extracorporeal thrombus formation |
Why This Matters
This evidence confirms that the anti-thrombotic activity is unique to MNA and cannot be achieved by substituting with generic nicotinamide derivatives, justifying the specific selection of MNA-based compounds for thrombosis research.
- [1] Chlopicki, S., Swies, J., Mogielnicki, A., Buczko, W., Bartus, M., Lomnicka, M., Adamus, J., & Gebicki, J. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology, 152(2), 230–239. View Source
